

# Comparative Analysis of CS-834 and Other Oral Cephems Against Clinical Isolates

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## Compound of Interest

Compound Name: CS-834

Cat. No.: B1669649

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This guide provides a detailed comparison of the in vitro activity of **CS-834**, a novel oral carbapenem, with other commonly used oral cephem antibiotics against a range of clinically significant bacterial isolates. The data presented is derived from key studies to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating the potential of **CS-834**.

## Introduction to CS-834

**CS-834** is a prodrug of the potent carbapenem antibiotic R-95867.<sup>[1]</sup> Following oral administration, **CS-834** is hydrolyzed to its active form, R-95867, which exerts a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.<sup>[1]</sup> This guide focuses on the comparative in vitro efficacy of R-95867 against various clinical isolates, benchmarked against established oral cepheems: cefteteram, cefpodoxime, cefdinir, and cefditoren.

## Data Presentation: Comparative In Vitro Activity

The following table summarizes the minimum inhibitory concentration (MIC) required to inhibit 90% of strains (MIC90) for R-95867 and comparator oral cepheems against a panel of clinical isolates. The data is extracted from the pivotal study by Fukuoka et al. (1997) in Antimicrobial Agents and Chemotherapy.

Clinical Isolate	No. of Strains	R-95867 (Active form of CS-834)	Cefteram	Cefpodoxime	Cefdinir	Cefditoren
Staphylococcus aureus (MSSA)	54	0.10	0.78	1.56	0.39	0.20
Staphylococcus epidermidis (MSSE)	27	0.10	0.78	3.13	0.39	0.20
Streptococcus pneumoniae (PCSSP)	26	≤0.006	0.025	0.05	0.025	0.013
Streptococcus pneumoniae (PCISP)	16	0.025	0.10	0.20	0.10	0.05
Streptococcus pneumoniae (PCSRP)	12	0.10	0.78	1.56	0.39	0.20
Streptococcus pyogenes	51	≤0.006	0.013	0.025	≤0.006	≤0.006
Haemophilus influenzae (BLNAR)	25	0.20	0.10	0.10	0.10	0.05
Haemophilus	25	0.10	0.05	0.05	0.05	0.025

influenzae  
(BLPAR)

Moraxella catarrhalis	52	0.05	0.39	0.78	0.10	0.10
Escherichi a coli	54	0.10	0.78	0.78	0.39	0.39
Klebsiella pneumonia e	53	0.10	0.39	0.78	0.39	0.39
Proteus mirabilis	52	0.39	0.20	0.39	0.10	0.20
Acinetobac ter calcoacetic us	25	>100	>100	>100	>100	>100
Pseudomo nas aeruginosa	52	>100	>100	>100	>100	>100

Abbreviations: MIC90 (Minimum Inhibitory Concentration for 90% of isolates), MSSA (Methicillin-Susceptible *Staphylococcus aureus*), MSSE (Methicillin-Susceptible *Staphylococcus epidermidis*), PCSSP (Penicillin-Susceptible *Streptococcus pneumoniae*), PCISP (Penicillin-Intermediate *Streptococcus pneumoniae*), PCSRP (Penicillin-Resistant *Streptococcus pneumoniae*), BLNAR ( $\beta$ -lactamase-negative, ampicillin-resistant), BLPAR ( $\beta$ -lactamase-producing, ampicillin-resistant).

## Experimental Protocols

The following experimental protocol for the determination of Minimum Inhibitory Concentrations (MICs) is based on the methodology described by Fukuoka et al. (1997).

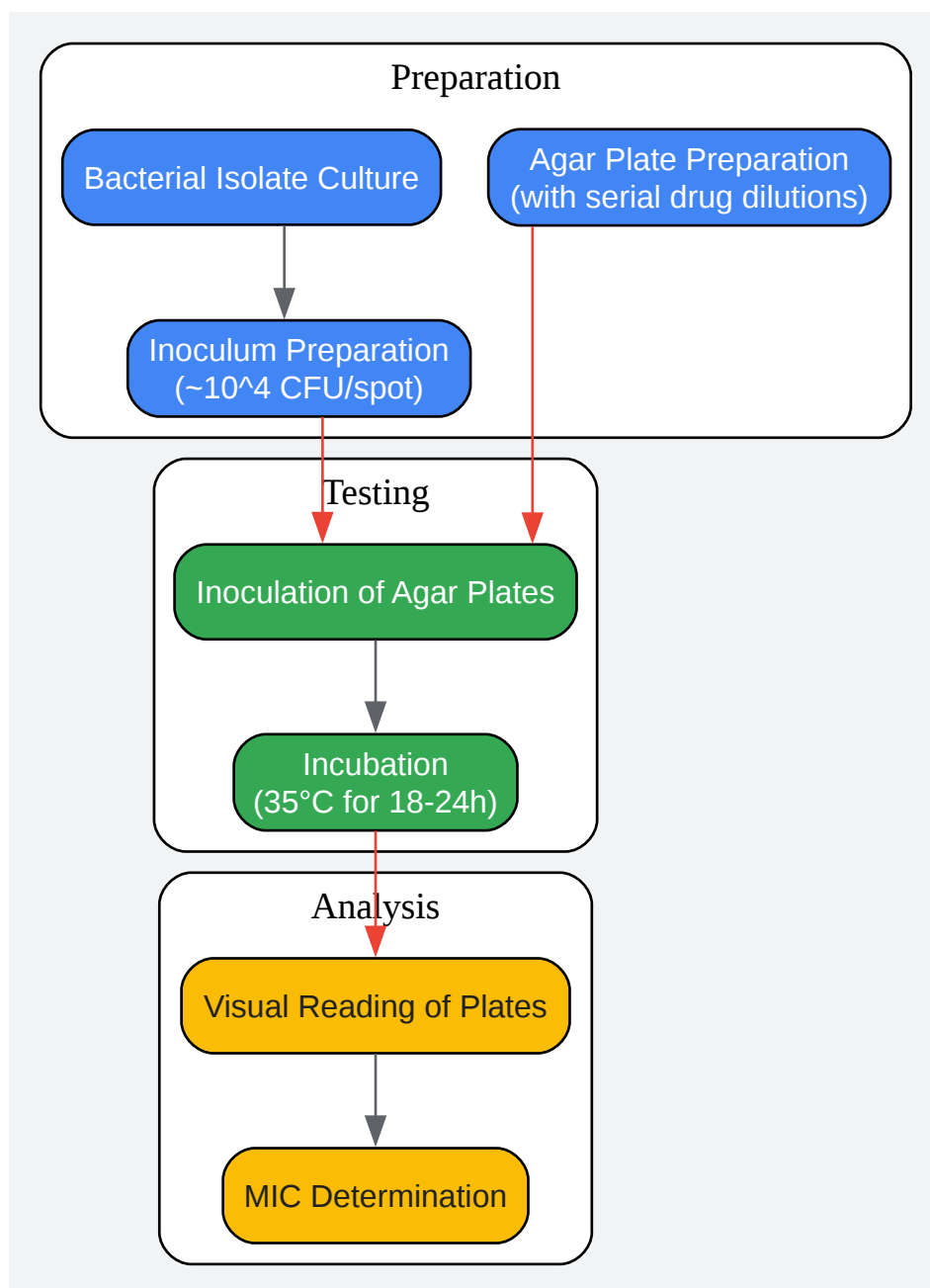
1. Bacterial Strains: A total of 1,323 clinical isolates from 35 species were used in the study.

2. Antimicrobial Agents: The antimicrobial agents tested were R-95867 (the active metabolite of **CS-834**), cefteram, cefpodoxime, cefdinir, and cefditoren.

3. MIC Determination: The MICs were determined by the agar dilution method according to the guidelines of the National Committee for Clinical Laboratory Standards (now CLSI).

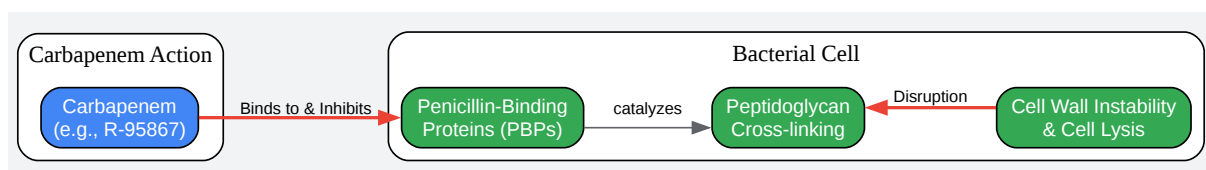
- Media Preparation: Mueller-Hinton agar was used as the standard medium. For fastidious organisms such as Streptococcus species, the agar was supplemented with 5% defibrinated sheep blood.
- Inoculum Preparation: Bacterial strains were cultured overnight and then diluted to achieve a final inoculum concentration of approximately  $10^4$  colony-forming units (CFU) per spot.
- Plate Inoculation: A multipoint inoculator was used to apply the bacterial suspensions to the surface of the agar plates containing serial twofold dilutions of the antimicrobial agents.
- Incubation: The plates were incubated at 35°C for 18 to 24 hours.
- MIC Reading: The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism.

## Mandatory Visualization



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Experimental workflow for MIC determination.



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Mechanism of action of carbapenem antibiotics.

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## References

- 1. In vitro and in vivo antibacterial activities of CS-834, a novel oral carbapenem - PMC [pmc.ncbi.nlm.nih.gov]
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